molecular formula C7H8N4O B085926 Nicotinaldehyde semicarbazone CAS No. 13370-80-4

Nicotinaldehyde semicarbazone

Cat. No. B085926
CAS RN: 13370-80-4
M. Wt: 164.16 g/mol
InChI Key: HQOXNAZTHRZSNQ-BJMVGYQFSA-N
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Description

Nicotinaldehyde semicarbazone is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . The molecule contains a total of 20 atoms, including 8 Hydrogen atoms, 7 Carbon atoms, 4 Nitrogen atoms, and 1 Oxygen atom .


Synthesis Analysis

Semicarbazone derivatives can be synthesized through one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in methanol . In the context of cancer treatment, nicotinaldehyde has been identified as a novel precursor that can be used for NAD biosynthesis by human leukemia cells .


Molecular Structure Analysis

The Nicotinaldehyde semicarbazone molecule contains a total of 20 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydrazone, and 1 Pyridine .


Chemical Reactions Analysis

Semicarbazones are known to have versatile biological activities. They behave as chelating ligands due to their N and O atoms and electron delocalization along the semicarbazone moiety. Various semicarbazone complexes have been synthesized that exhibit biological activities .

Scientific Research Applications

Comprehensive Analysis of Nicotinaldehyde Semicarbazone Applications

Nicotinaldehyde semicarbazone is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. Below is a detailed analysis of six unique applications of this compound, each discussed in a separate section.

Antibacterial Activity: Nicotinaldehyde semicarbazone derivatives have been studied for their antibacterial properties. These compounds have shown efficacy against a range of bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism of action often involves the inhibition of bacterial growth or the disruption of bacterial cell wall synthesis.

Antifungal Applications: The antifungal activity of semicarbazone derivatives is another area of interest. Nickel(II) complexes of semicarbazone derivatives have demonstrated antifungal properties, which could be utilized in developing new antifungal agents . These compounds can target fungal cell membranes or interfere with essential enzymes within fungal cells.

Antioxidant Properties: Semicarbazone compounds, including nicotinaldehyde semicarbazone, can exhibit antioxidant activities. This property is beneficial in combating oxidative stress in biological systems, which is a factor in many chronic diseases . Antioxidants can neutralize free radicals, thereby protecting cells from damage.

Anticancer and Antiproliferative Effects: Research has indicated that semicarbazone derivatives can have anticancer and antiproliferative effects. These compounds may work by inducing apoptosis in cancer cells or inhibiting cell division . The ability to selectively target cancer cells makes semicarbazone derivatives promising candidates for cancer therapy.

Antimalarial and Antiprotozoal Activity: The fight against malaria and other protozoal infections could benefit from the application of nicotinaldehyde semicarbazone derivatives. These compounds have shown potential in inhibiting the growth of Plasmodium species, the parasites responsible for malaria . They may also be effective against other protozoan pathogens.

Metal Ion Chelation and Removal: Semicarbazone derivatives can act as chelating agents due to their ability to bind metal ions. This property is useful in the removal of toxic metals from the environment or the body . For example, semicarbazone derivatives of calix[4]arene have been used for the removal of Cr(VI) ions, a known carcinogen .

Corrosion Inhibition: The application of nicotinaldehyde semicarbazone derivatives as organic corrosion inhibitors is an area of significant industrial importance . These compounds can form a protective layer on metal surfaces, preventing corrosion and extending the life of metal components.

Eco-Friendly Insecticide Activity: Some semicarbazone derivatives have been developed into eco-friendly insecticides, such as Metaflumizone . These compounds can effectively control insect populations without causing harm to the environment, making them an attractive alternative to traditional insecticides.

properties

IUPAC Name

[(E)-pyridin-3-ylmethylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOXNAZTHRZSNQ-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinaldehyde semicarbazone

CAS RN

13370-80-4
Record name Nicotinaldehyde semicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013370804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinaldehyde semicarbazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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